molecular formula C13H16N4O2 B1670400 Diaveridine CAS No. 5355-16-8

Diaveridine

Cat. No. B1670400
CAS RN: 5355-16-8
M. Wt: 260.29 g/mol
InChI Key: LDBTVAXGKYIFHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diaveridine is an antiprotozoal agent that inhibits dihydrofolate reductase activity . It is genotoxic to mammalian cells in vitro and in vivo . In veterinary medicine, it is used for the treatment of coccidiosis . It is also reported to exert anti-inflammatory properties .


Molecular Structure Analysis

Diaveridine has a molecular formula of C13H16N4O2 . It belongs to the class of compounds called diaminopyrimidines . The pyrimidine ring in its structure carries amino substituents at C-2 and C-4 and a 3,4-dimethoxybenzyl group at C-5 .


Chemical Reactions Analysis

Diaveridine forms ion-associate complexes with sulfonphthalein dyes based on Ion-Pair/Ion-Associate Complexes Formation . The formed ion-associate complexes are formed instantaneously and remain stable for more than 48 hours .


Physical And Chemical Properties Analysis

Diaveridine has a density of 1.3±0.1 g/cm3, a boiling point of 506.1±60.0 °C at 760 mmHg, and a flash point of 259.9±32.9 °C . It has a molar refractivity of 73.6±0.3 cm3, a polar surface area of 96 Å2, and a molar volume of 207.8±3.0 cm3 .

Scientific Research Applications

Toxicological Safety Assessment

  • Study on Toxicity and Safety : Diaveridine, as part of the 2,4-pyrimidinediamine class of dihydrofolate reductase inhibitors, was evaluated for its safety through various toxicity tests. These included acute oral toxicity tests, genetic toxicity assessments, 90-day sub-chronic toxicity, and teratogenicity tests in rodents. The studies indicated that Diaveridine is safe when administered orally at specific dosages in rats, showing no signs of toxicological effects in the tested conditions (Wang et al., 2015).

Pharmacokinetics and Metabolism

  • Metabolite Identification and Pharmacokinetics in Animals : A study utilized radioactive tracing coupled with LC/MS-IT-TOF to investigate Diaveridine’s metabolism and pharmacokinetics in pigs and chickens. The study identified various metabolites and provided insights into the pharmacokinetic behavior of Diaveridine in these animals (Wang et al., 2022).
  • Metabolism in Chickens : Another study focused on identifying the in vivo metabolites of Diaveridine in chickens using high-performance liquid chromatography. This research identified multiple metabolites, contributing to a better understanding of Diaveridine's metabolism in poultry (Wang et al., 2014).

Reproductive Toxicity and Teratogenicity Studies

  • Reproductive Toxicity in Rats : Diaveridine's effects on reproduction and development were assessed in Wistar rats. The study involved different concentrations of Diaveridine and examined its impact on the reproductive system and teratogenic potential. This research helps in understanding the safety profile of Diaveridine concerning reproductive health (Wang et al., 2015).

Comparative Pharmacokinetics

  • Pharmacokinetic Profiles in Pigs and Chickens : A comparative study of the pharmacokinetic profiles of Diaveridine in pigs and chickens was conducted. This study provides insights into how Diaveridine is metabolized and eliminated in these species, which is crucial for understanding its effectiveness and safety in veterinary applications (Li et al., 2017).

Safety And Hazards

Diaveridine can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing its dust, mist, gas, or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

5-[(3,4-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c1-18-10-4-3-8(6-11(10)19-2)5-9-7-16-13(15)17-12(9)14/h3-4,6-7H,5H2,1-2H3,(H4,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDBTVAXGKYIFHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2=CN=C(N=C2N)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2046200
Record name Diaveridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diaveridine

CAS RN

5355-16-8
Record name Diaveridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5355-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diaveridine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005355168
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DIAVERIDINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759634
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name DIAVERIDINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408735
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diaveridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diaveridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.939
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIAVERIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KVX81XA87
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of α-carbethoxy-α-diethoxymethyl-β-(3,4-dimethoxyphenyl)-propionitrile (3.75 g) and an equivalent amount of potassium hydroxide in ethanol (70 ml) was heated at reflux for one hour. A solution of guanidine (0.035 mol) in ethanol (50 ml) was added and reflux was resumed. Ethanol was boiled off until the reaction temperature reached 85° C. After 17 hours at reflux the mixture was allowed to cool and the product was filtered and washed with ethanol giving a white solid which was purified as described in Example 5 to yield 1.4 g (54%) of the title compound, m.p. 231°-233° C.
Name
α-carbethoxy-α-diethoxymethyl-β-(3,4-dimethoxyphenyl)-propionitrile
Quantity
3.75 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0.035 mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
54%

Synthesis routes and methods II

Procedure details

The aforesaid British patent specification No. 957,797 also describes (Example 14) the reaction of veratraldehyde with β-dimethylaminopropionitrile in the presence of sodium in ethanol to give a mixture of β-dimethylaminoveratralnitrile (III) and β-ethoxyveratralnitrile (IV) in a 32% yield. ##STR4## It is stated in the Example that this mixture was subsequently cyclised with guanidine to give 2,4-diamino-5-(3',4'-dimethoxybenzyl)-pyrimidine. It is to be noted that both the compounds (III) and (IV) above are `benzal` derivatives.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
β-dimethylaminoveratralnitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
β-ethoxyveratralnitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Veratric acid is esterified by refluxing in methanol using hydrochloric acid as catalyst. The resulting methyl 3,4-dimethoxybenzoate is converted under the conditions of Example 103 to ω-(methylsulfinyl) 3,4-dimethoxyacetophenone. This is reduced with sodium borohydride under the condition of Example 104 to β-hydroxy-β-(3,4-dimethoxyphenyl)ethyl methyl sulphoxide, which is then allowed to react with β-anilinopropionitrile in hexamethylphosphoramide containing sodium methylate according to Example 105. The resulting α-(3,4-dimethoxybenzyl)-β-anilinoacrylonitrile is condensed with guanidine according to Example 106 to give 2,4-diamino-5-(3',4'-dimethoxybenzyl) pyrimidine, m.p. 224°-229° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ω-(methylsulfinyl) 3,4-dimethoxyacetophenone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
β-hydroxy-β-(3,4-dimethoxyphenyl)ethyl methyl sulphoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diaveridine
Reactant of Route 2
Reactant of Route 2
Diaveridine
Reactant of Route 3
Reactant of Route 3
Diaveridine
Reactant of Route 4
Reactant of Route 4
Diaveridine
Reactant of Route 5
Reactant of Route 5
Diaveridine
Reactant of Route 6
Reactant of Route 6
Diaveridine

Citations

For This Compound
732
Citations
T Ono, T Sekiya, Y Takahashi, YF Sasaki… - Environmental …, 1997 - Elsevier
… on diaveridine by single- and triple-oral dosing protocols were negative. The comet assay revealed that a single oral administration of diaveridine … We concluded that diaveridine is …
Number of citations: 30 www.sciencedirect.com
A Brossi, M Hoffer, E Grunberg… - Journal of medicinal …, 1971 - ACS Publications
… The important sulfonamide potentiators diaveridine (3a) and trimethoprim (3b)1 have been prepared by condensation of veratraldehyde and 3,4,5-trimethoxybenzaldehyde, resp, with /$-…
Number of citations: 18 pubs.acs.org
L Wang, L Wen, Y Pan, Z Liu, C Zhang, Z Yuan… - Food Chemistry, 2021 - Elsevier
We developed a sensitive and reliable method by coupling radiotracing with LC/MS-IT-TOF to identify diaveridine metabolites. Tritium-labeled diaveridine was orally administered to …
Number of citations: 5 www.sciencedirect.com
H Wang, B Yuan, Z Zeng, L He, H Ding, C Guo… - … of Chromatography B, 2014 - Elsevier
Diaveridine (DVD) is a popular antibacterial synergist that is widely used in combination with sulfonamide. It has been reported to be genotoxic to mammalian cells, but more studies are …
Number of citations: 21 www.sciencedirect.com
H Luo, L Zhang, F Xue, Y Li, X Wang, C Fei… - Food Analytical …, 2014 - Springer
A sensitive liquid chromatography–tandem mass spectrometry method for simultaneous determination of trimethoprim and diaveridine in edible tissue samples (chicken and porcine …
Number of citations: 21 link.springer.com
YJ Yang, XW Liu, B Li, SH Li, XJ Kong, Z Qin, JY Li - Food Chemistry, 2016 - Elsevier
This study developed and validated a simple and reliable method for detecting and quantifying DVD, TMP and OMP in feed using dichloromethane extraction followed by HPLC-MS/MS. …
Number of citations: 19 www.sciencedirect.com
L Wang, L Wen, Y Pan, X Zhang, H Chen… - Journal of Agricultural …, 2023 - ACS Publications
Diaveridine (DVD) has widespread use in food animals due to its antibacterial synergistic effects. This study revealed the metabolism, excretion, and tissue elimination of DVD in swine, …
Number of citations: 3 pubs.acs.org
J Wang, F Sun, S Tang, S Zhang, X Cao - Environmental Toxicology and …, 2015 - Elsevier
Diaveridine (DVD) is a member of the 2,4-pyrimidinediamine class of dihydrofolate reductase inhibitors. It is used in combination with sulfaquinoxaline as an antiprotozoal agent in …
Number of citations: 13 www.sciencedirect.com
ZY Liu, Y Wu, ZL Sun, L Wan - Biomedical Chromatography, 2012 - Wiley Online Library
Trimethoprim (TMP) and diaveridine (DVD) are used in combination with sulfonamides and sulfaquinoxlaine as an effective antibacterial agent and antiprotozoal agent, respectively, in …
YP Kang, J Yu, Y Huh, JH Oh, CH Kwon… - Drug Testing and …, 2014 - Wiley Online Library
This study focused on the detection and validation of the residues of the four veterinary drugs, mebendazole, clorsulon, diaveridine, and tolfenamic acid, using high performance liquid …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.